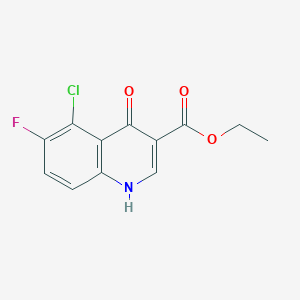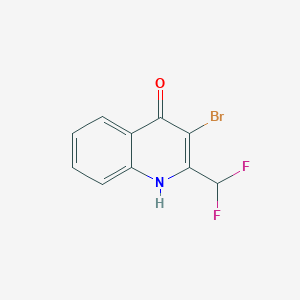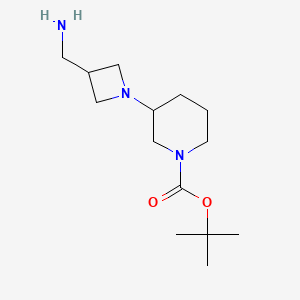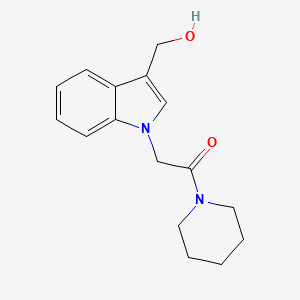![molecular formula C8H4BrF3N2 B11849897 3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]- CAS No. 95911-64-1](/img/structure/B11849897.png)
3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring. Diazirines are a class of photo-reactive compounds that are widely used in photochemistry and photobiology due to their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light. This compound is particularly notable for its application in photoaffinity labeling, a technique used to study molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Diazirine Formation: The diazirine ring is formed by reacting the intermediate with a diazirine precursor, such as diazomethane (CH2N2), under controlled conditions to ensure the formation of the three-membered ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form a highly reactive carbene intermediate.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to photolysis and substitution.
Common Reagents and Conditions
Photolysis: Ultraviolet light (typically around 350 nm) is used to induce the formation of the carbene intermediate.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used to replace the bromine atom.
Oxidation/Reduction: Reagents like potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be employed.
Major Products Formed
Photolysis: The primary product is the carbene intermediate, which can further react with nearby molecules.
Substitution: The major products are the substituted derivatives of the original compound.
Oxidation/Reduction: The products depend on the specific reagents and conditions used.
科学研究应用
3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying drug targets.
Industry: Utilized in the development of advanced materials and photoreactive coatings.
作用机制
The primary mechanism of action of 3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This highly reactive species can insert into C-H, N-H, and O-H bonds, allowing it to form covalent bonds with nearby molecules. This property makes it particularly useful in photoaffinity labeling, where it can covalently attach to target proteins or other biomolecules, enabling their identification and study.
相似化合物的比较
Similar Compounds
- 3-bromo-3-(4-fluorophenyl)-3H-diazirine
- 3-bromo-3-(4-methylphenyl)-3H-diazirine
- 3-bromo-3-(4-chlorophenyl)-3H-diazirine
Uniqueness
3-bromo-3-(4-(trifluoromethyl)phenyl)-3H-diazirine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it particularly effective in photochemical applications compared to its analogs with different substituents.
属性
CAS 编号 |
95911-64-1 |
|---|---|
分子式 |
C8H4BrF3N2 |
分子量 |
265.03 g/mol |
IUPAC 名称 |
3-bromo-3-[4-(trifluoromethyl)phenyl]diazirine |
InChI |
InChI=1S/C8H4BrF3N2/c9-7(13-14-7)5-1-3-6(4-2-5)8(10,11)12/h1-4H |
InChI 键 |
OWUXQKYUGTZWKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2(N=N2)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)




![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)


![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)


![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)

